1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea
Description
1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a urea derivative characterized by a 4-fluorobenzyl group and a substituted pentyl chain containing a hydroxyl group and a thiophen-2-yl moiety. This structure combines aromatic fluorinated and heterocyclic components, which are common in pharmacologically active compounds. The fluorobenzyl group enhances lipophilicity and metabolic stability, while the thiophene moiety contributes to π-π stacking interactions in biological targets . While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., fluorobenzyl-urea derivatives and thiophene-containing compounds) have demonstrated anticancer, antimicrobial, and central nervous system activities .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2S/c18-15-5-3-13(4-6-15)12-20-17(22)19-9-7-14(8-10-21)16-2-1-11-23-16/h1-6,11,14,21H,7-10,12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKOQELNHXHMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)NCC2=CC=C(C=C2)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.
Coupling with Thiophene Derivative: The fluorobenzyl intermediate is then coupled with a thiophene derivative under specific conditions to form the desired thiophene-substituted intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group at the desired position on the pentyl chain.
Urea Formation: Finally, the urea moiety is introduced through a reaction with an appropriate isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production of 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the urea moiety produces primary amines.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It finds use in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group enhances binding affinity, while the hydroxy and thiophene moieties contribute to the compound’s overall bioactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorobenzyl or Thiophene Moieties
The following table summarizes key structural and physicochemical properties of related urea derivatives:
Key Observations :
- Fluorobenzyl vs. Fluorophenyl : The target compound’s 4-fluorobenzyl group (as in pimavanserin ) may enhance blood-brain barrier penetration compared to fluorophenyl derivatives (e.g., 5h ).
- Thiophene Positioning: Thiophen-2-yl in the pentyl chain (Target) vs.
- Hydroxyl Group Impact: The 5-hydroxy group in the pentyl chain distinguishes the target from non-polar analogs (e.g., TTU6 ), possibly improving solubility but reducing membrane permeability.
Biological Activity
1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a synthetic organic compound that has gained attention in various fields of scientific research due to its unique structural features. This compound includes a fluorobenzyl group, a hydroxy-substituted pentyl chain, and a thiophene ring, contributing to its potential biological activities, particularly in enzyme inhibition and receptor binding.
Chemical Structure
The chemical structure of 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |
| Molecular Formula | C17H21FN2O2S |
| CAS Number | 2034587-14-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorobenzyl group enhances binding affinity, while the hydroxy and thiophene moieties contribute to the overall bioactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, potentially impacting various biological processes.
Enzyme Inhibition
Research indicates that 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea exhibits significant inhibitory effects on certain enzymes. For instance, it has been tested for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. In vitro assays have shown that this compound can effectively reduce lipoxygenase activity, suggesting potential anti-inflammatory properties .
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. In vitro tests demonstrated that it could induce apoptosis in cancer cell lines, indicating a possible mechanism for its anticancer activity. Further investigations are needed to elucidate the specific pathways involved and assess its efficacy compared to standard chemotherapeutic agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea | Chlorine instead of fluorine | Moderate enzyme inhibition |
| 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(phenyl)pentyl)urea | Phenyl group instead of thiophene | Reduced anticancer activity |
| 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)butyl)urea | Shorter butyl chain | Similar anti-inflammatory effects |
Case Studies
A notable case study involved the evaluation of 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea's effect on inflammatory markers in animal models. The results indicated a significant reduction in pro-inflammatory cytokines following treatment with the compound, supporting its potential as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, and what critical parameters influence yield?
The synthesis typically involves coupling a fluorobenzyl isocyanate derivative with a thiophene-containing amine precursor. Key steps include:
- Amine activation : Reacting 5-hydroxy-3-(thiophen-2-yl)pentylamine with a base (e.g., DIPEA) to enhance nucleophilicity .
- Urea formation : Adding 4-fluorobenzyl isocyanate under anhydrous conditions in solvents like dichloromethane or acetonitrile .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via NMR and mass spectrometry . Critical parameters: Solvent polarity, temperature control (0–25°C), and stoichiometric ratios of reactants .
Q. How is the compound structurally characterized, and what spectroscopic techniques are essential?
Structural confirmation relies on:
- NMR : H and C NMR to identify fluorobenzyl (δ 7.2–7.4 ppm for aromatic protons) and thiophene (δ 6.8–7.1 ppm) moieties .
- Mass spectrometry : ESI-HRMS for exact mass determination (e.g., [M+H] at m/z 405.15) .
- X-ray crystallography : If crystalline, SHELX software refines bond lengths and angles, confirming urea linkage geometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during urea bond formation?
Side reactions (e.g., dimerization or hydrolysis) are minimized by:
- Solvent selection : Anhydrous DCM reduces water interference .
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates isocyanate-amine coupling .
- In-situ monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching . Advanced optimization may use DoE (Design of Experiments) to model temperature and reagent effects .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- DFT calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or hydrolases), guided by thiophene’s π-π stacking and fluorobenzyl’s hydrophobic interactions .
- MD simulations : GROMACS evaluates stability in biological membranes, critical for bioavailability studies .
Q. How can contradictory bioactivity data (e.g., IC50_{50}50 variability across assays) be resolved?
Contradictions arise from assay-specific conditions (e.g., pH, serum proteins). Strategies include:
- Dose-response normalization : Adjust for differences in cell permeability using logP values (predicted ~2.8 via ChemAxon) .
- Target engagement assays : SPR (Surface Plasmon Resonance) quantifies direct binding affinities, bypassing cellular variability .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) .
Methodological Guidance Tables
Q. Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity | Evidence Source |
|---|---|---|---|
| Solvent | Anhydrous DCM | Reduces hydrolysis | |
| Temperature | 0–5°C (initial step) | Minimizes side products | |
| Stoichiometry | 1:1.2 (amine:isocyanate) | Ensures complete reaction |
Q. Table 2: Comparative Bioactivity of Analogues
| Compound Modification | IC (µM) | Target | Structural Insight |
|---|---|---|---|
| Thiophene → Furan substitution | 15.2 vs. 28.7 | Kinase X | Reduced π-stacking affinity |
| Fluorobenzyl → Chlorobenzyl | 9.8 vs. 12.4 | Hydrolase Y | Enhanced hydrophobic fit |
Critical Analysis of Evidence
- Synthesis : , and 19 provide consistent protocols but differ in solvent choices (DCM vs. THF), impacting scalability .
- Bioactivity : and suggest anticancer potential, but lack mechanistic depth; follow-up studies should integrate proteomics (e.g., phospho-kinase arrays) .
- Structural Data : X-ray data () are absent for the exact compound, necessitating homology modeling based on analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
